![molecular formula C19H13F3N2O2 B4643337 1-hydroxy-N'-[4-(trifluoromethyl)benzylidene]-2-naphthohydrazide](/img/structure/B4643337.png)
1-hydroxy-N'-[4-(trifluoromethyl)benzylidene]-2-naphthohydrazide
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Description
Synthesis Analysis
The synthesis of hydrazide derivatives typically involves the condensation of an appropriate aldehyde with a hydrazide compound. For instance, the synthesis of a similar compound, N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, was achieved through the condensation of 4-(dimethylamino)benzaldehyde with 3-hydroxy-2-naphthohydrazide, indicating a method that could be applicable to the synthesis of 1-hydroxy-N'-[4-(trifluoromethyl)benzylidene]-2-naphthohydrazide by substituting with the appropriate aldehyde and hydrazide precursors (Haiji Huang, 2009).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives is characterized by the presence of a hydrazide group attached to an aromatic system. The structure often exhibits a planar geometry with intramolecular hydrogen bonding, contributing to the compound's stability and reactivity. The planarity and hydrogen bonding patterns can significantly influence the compound's chemical properties and interactions (Haiji Huang, 2009).
Chemical Reactions and Properties
Hydrazide derivatives participate in various chemical reactions, including condensation, cyclization, and nucleophilic substitution, owing to the reactive hydrazide group. These reactions are essential for synthesizing a wide range of compounds with potential biological activities. The electronic and steric properties of the substituents on the hydrazide derivatives can significantly affect their reactivity and the types of chemical reactions they undergo.
Physical Properties Analysis
The physical properties of hydrazide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. The intramolecular hydrogen bonding and planar geometry contribute to the compound's crystallinity and thermal stability. For example, the crystalline structure of a similar compound, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, was stabilized by hydrogen bonds, indicating the potential physical stability of 1-hydroxy-N'-[4-(trifluoromethyl)benzylidene]-2-naphthohydrazide (H. Yathirajan et al., 2007).
properties
IUPAC Name |
1-hydroxy-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)14-8-5-12(6-9-14)11-23-24-18(26)16-10-7-13-3-1-2-4-15(13)17(16)25/h1-11,25H,(H,24,26)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIMXCIPHLXQBD-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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